N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine

Catalog No.
S13003314
CAS No.
663151-81-3
M.F
C15H20N4
M. Wt
256.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-di...

CAS Number

663151-81-3

Product Name

N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine

IUPAC Name

1-N,1-N'-bis(4-methylpyridin-2-yl)propane-1,1-diamine

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

InChI

InChI=1S/C15H20N4/c1-4-13(18-14-9-11(2)5-7-16-14)19-15-10-12(3)6-8-17-15/h5-10,13H,4H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

PXDZBINGCFFWAA-UHFFFAOYSA-N

Canonical SMILES

CCC(NC1=NC=CC(=C1)C)NC2=NC=CC(=C2)C

N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine is an organic compound characterized by its unique structure that includes two 4-methylpyridine moieties attached to a propane-1,1-diamine backbone. Its molecular formula is C13H18N4, and it has a molecular weight of approximately 246.31 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, owing to its structural features that confer distinct chemical properties.

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing the compound to participate in substitution reactions with electrophiles.
  • Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that are useful in catalysis and material synthesis.
  • Condensation Reactions: The amines can undergo condensation reactions with aldehydes or ketones, leading to the formation of imines or related structures.

These reactions are essential for synthesizing more complex molecules or modifying the compound for specific applications.

Research into the biological activity of N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine has revealed its potential as a pharmacological agent. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties: It has shown activity against various bacterial strains.
  • Anticancer Activity: Some studies indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis.
  • Neuroprotective Effects: There is emerging evidence that it could protect neuronal cells from oxidative stress.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine typically involves straightforward methods such as:

  • Condensation Reaction: Starting from 4-methylpyridin-2-carboxaldehyde and propane-1,1-diamine, a condensation reaction can be performed to yield the target compound.
  • Reduction Reactions: If starting materials contain carbonyl groups, reduction processes may be employed to obtain the desired amine functionalities.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the pure compound.

These methods allow for efficient production while maintaining high purity levels.

N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine has various applications across multiple fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Catalysis: The ability to form metal complexes positions it as a useful ligand in catalytic processes.
  • Material Science: Its unique structure allows for incorporation into polymers or other materials for enhanced properties.

Interaction studies involving N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities with proteins or enzymes.
  • Isothermal Titration Calorimetry: To study thermodynamic parameters associated with binding events.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
N,N-Dimethylpropane-1,3-diamineC5H14N2Simple diamine structureLacks pyridine moiety
4-MethylpyridineC6H7NAromatic nitrogen compoundNo amine functionality
N,N-Bis(4-methylpyridin-2-yl)methanamineC13H16N4Two pyridine ringsMore complex with dual nitrogen sites
N,N'-Bis(pyridin-2-yl)ethane-1,2-diamineC10H12N4Similar diamine structureLacks methyl substitution on pyridine rings

N,N'-Bis(4-methylpyridin-2-yl)propane-1,1-diamine stands out due to its combination of a pyridine ring and diamine functionality, which may confer unique reactivity and biological properties not found in simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.16879665 g/mol

Monoisotopic Mass

256.16879665 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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